molecular formula C19H18O2 B082082 2-Amylanthraquinone CAS No. 13936-21-5

2-Amylanthraquinone

Cat. No. B082082
CAS RN: 13936-21-5
M. Wt: 278.3 g/mol
InChI Key: UMWZLYTVXQBTTE-UHFFFAOYSA-N
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Description

Introduction 2-Amylanthraquinone is a chemical compound used primarily in the synthesis of dyes and in the manufacturing process of hydrogen peroxide. Its synthesis involves starting materials such as benzene and tert-amyl alcohol through processes including Friedel-Crafts alkylation, acylation, and cyclization. This compound has been studied for its kinetics and reaction behaviors under various conditions (Yu Hai, 2000).

Synthesis Analysis The synthesis of 2-amylanthraquinone starts with the reaction of benzene with tert-amyl alcohol in the presence of AlCl3 and H2SO4 catalysts. The process yields amylbenzene, which further undergoes acylation to form an intermediate product that upon cyclization, produces 2-amylanthraquinone with high yield (Yu Hai, 2000).

Molecular Structure Analysis The molecular structure of 2-amylanthraquinone is based on the anthraquinone skeleton with an amyl group attached to the second position. This structural arrangement impacts its chemical properties and reactivity, influencing its behavior in various reactions and applications.

Chemical Reactions and Properties 2-Amylanthraquinone undergoes hydrogenation reactions under specific conditions, showing a zero-order reaction rate for its concentration and a particular order for hydrogen pressure. These reactions are essential in its role in hydrogen peroxide production (Wang Li, 2007).

Physical Properties Analysis The physical properties, such as solubility of 2-amylanthraquinone, differ significantly from those of its analogs like 2-ethylanthraquinone. Its solubility in mixed organic solvents plays a crucial role in its application in industrial processes, particularly in the hydrogen peroxide production process (Liu Guozhu, 2004).

Chemical Properties Analysis The chemical properties of 2-amylanthraquinone, including its reactivity and interactions with catalysts, are crucial for its use in industrial applications, such as the synthesis of hydrogen peroxide. Its ability to undergo various chemical reactions, such as hydrogenation and catalytic processes, defines its utility and efficiency in such applications (Dawei Li et al., 2022).

Scientific Research Applications

  • Hydrogen Peroxide Production : AAQ is a novel and effective working carrier in the hydrogen peroxide production process. It has been found to be a potential substitute for 2-ethylanthraquinone (EAQ) due to its higher solubility in certain organic solvents, which is critical for process efficiency (Liu Guozhu, 2004).

  • Catalytic Hydrogenation : The kinetics of hydrogenation of AAQ, a crucial step in the production of hydrogen peroxide, have been studied, showing that AAQ behaves differently under various conditions compared to EAQ. This has implications for the optimization of hydrogen peroxide production (Wang Li, 2007).

  • Synthesis Methods : Research has been conducted on developing new methods for the preparation of AAQ, which is important for enhancing its availability for industrial and pharmaceutical applications (Yu Hai, 2000).

  • Cancer Research : AAQ derivatives, specifically Juglanthraquinone C, have shown strong cytotoxicity in various human cancer cells in vitro, suggesting their potential as anticancer agents (Yao Yao et al., 2012).

  • Alzheimer's Disease : Research into 8-hydroxyquinolines (a family of compounds to which AAQ belongs) has shown promise in the treatment of Alzheimer's disease. These compounds have been shown to act as efficient metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting related redox chemistry, which is significant in Alzheimer's disease pathogenesis (V. Kenche et al., 2013).

Safety And Hazards

When handling 2-Amylanthraquinone, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . It is also recommended to wear suitable protective clothing .

Future Directions

There is ongoing research into the effects of AlPO-n additives as a catalytic support on Pd-catalytic hydrogenation of 2-Amylanthraquinone . This suggests that future research directions may include exploring the use of different additives or catalysts to improve the efficiency of 2-Amylanthraquinone hydrogenation.

properties

IUPAC Name

2-pentylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWZLYTVXQBTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065681
Record name 9,10-Anthracenedione, 2-pentyl-
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 9,10-Anthracenedione, 2-pentyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-Amylanthraquinone

CAS RN

13936-21-5
Record name 2-Pentyl-9,10-anthracenedione
Source CAS Common Chemistry
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Record name 9,10-Anthracenedione, 2-pentyl-
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Record name 9,10-Anthracenedione, 2-pentyl-
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Record name 9,10-Anthracenedione, 2-pentyl-
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Record name 2-pentylanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
H Yan, X Liu, J Zhou, D Li, X Yang, Y Gu, H Su, S Wang - Fuel, 2023 - Elsevier
The development of anthraquinone (AQ) hydrogenation catalysts with high activity and selectivity remains a challenge, but it is critical in industrial applications from both economic and …
Number of citations: 2 www.sciencedirect.com
E Yuan, X Ren, L Wang, W Zhao - Frontiers of Chemical Science and …, 2017 - Springer
… of 2-amylanthraquinone. Li et al. investigated the effect of Pd particle sizes (1-7 nm) on the turnover frequency and space time yield of 2-amylanthraquinone … of the 2-amylanthraquinone …
Number of citations: 13 link.springer.com
D Li, H Su, H Yan, X Yang, J Zhou, S Wang - Catalysts, 2022 - mdpi.com
… hydrogenation catalysts were characterized by the BET, XRD, H 2 -TPR, NH 3 -TPD, H 2 -TPD, XPS and HRTEM methods and then tested for the hydrogenation of 2-amylanthraquinone …
Number of citations: 3 www.mdpi.com
XG Shi, ZW Guo, SH Yang, HB ** - Huaxue Gongcheng, 2014 - hero.epa.gov
… 2-(4-amylbenzoyl) benzoic acid (ABB acid )was an important intermediate to prepare 2-amylanthraquinone. It is the key process for 2-amylanthraquinone synthesis to separate pure …
Number of citations: 0 hero.epa.gov
X Ren, Z Pan, W Zhao, L Wang - The Journal of Chemical Thermodynamics, 2023 - Elsevier
… 2-Tert-amylanthraquinone was prepared by recrystallization of “2-amylanthraquinone” with isopropyl alcohol as a solvent. The recrystallization was carried out at room temperature and …
Number of citations: 2 www.sciencedirect.com
X Li, H Su, G Ren, S Wang - Journal of the Brazilian Chemical Society, 2016 - SciELO Brasil
… Given its high solubility, 2-amylanthraquinone is considered as a good replacement for the … (EAQ) system rather than the 2-amylanthraquinone system. In addition, the research focused …
Number of citations: 11 www.scielo.br
H Li, B Zheng, Z Pan, B Zong, M Qiao - Frontiers of Chemical Science and …, 2018 - Springer
This paper overviews the development of the anthraquinone auto-oxidation (AO) process for the production of hydrogen peroxide in China and abroad. The characteristics and …
Number of citations: 69 link.springer.com
X Jia, Y Yang, G Liu, Z Pan - Fluid Phase Equilibria, 2014 - Elsevier
… Liu et al. correlated the experimental solubilities of 2-amylanthraquinone in mixed solvents TMB + TOP with the solvent ratio of 9:1, 4:1, 3:1, 3:2, 2:3 and 1:4 using modified λ–h equation …
Number of citations: 14 www.sciencedirect.com
XT Jia, YC Yang, GZ Liu, ZY Pan, J Tong - J. Chem. Eng. Chin. Univ, 2014
Number of citations: 11
C Liu, Z Mi, L Wang - Journal of …, 2007 - DEPT OF CHEMICAL …
Number of citations: 7

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